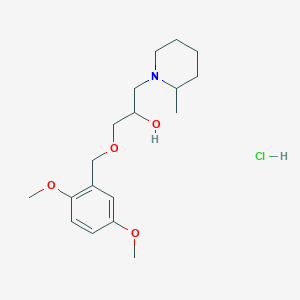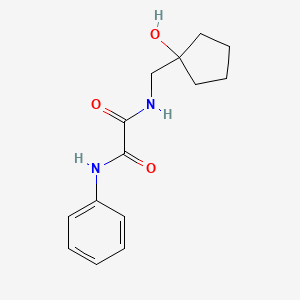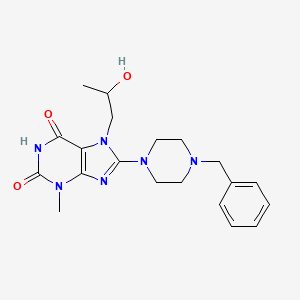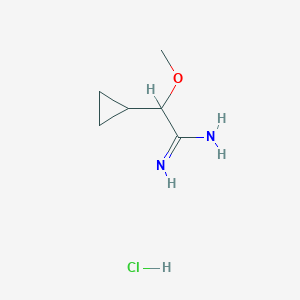![molecular formula C7H11IO B2574279 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane CAS No. 2387221-08-9](/img/structure/B2574279.png)
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane” is a chemical compound . It’s also known as “(1s)-1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one” with a CAS Number of 2169645-78-5 . The molecular weight of this compound is 251.07 .
Synthesis Analysis
The synthesis of bicyclo[3.1.1]heptanes has been achieved through photoinduced [3σ + 2σ] cycloaddition . This transformation uses mild and operationally simple conditions . The method involves the use of bicyclo[1.1.0]butanes and cyclopropylamines .
Molecular Structure Analysis
The molecular structure of “1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane” is based on structures generated from information available in ECHA’s databases . The InChI code for this compound is "1S/C7H10INO/c8-4-7-2-5 (3-7)1-6 (10)9-7/h5H,1-4H2, (H,9,10)/t5-,7+" .
Chemical Reactions Analysis
The number of aza nitrogen atoms and NO2 groups are two important factors for improving heat of formation (HOF), density, and detonation properties . Thermal stability generally decreases with increasing nitro groups . The N–NO2 bond is generally weaker than the C–NO2 bond .
Scientific Research Applications
Chemical Rearrangements and Synthesis
Research on compounds structurally related to 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane, such as 7-oxabicyclo[2.2.1]hept-2-enes, has demonstrated their utility in studying chemical rearrangements. Specifically, these compounds undergo rearrangements under certain conditions, shedding light on the migratory preferences of alkyl groups involved in Wagner-Meerwein 1,2-bond shifts. This process is fundamental in understanding the dynamics of chemical transformations in synthetic chemistry (Campbell et al., 1987).
Molecular Structure Insights
Studies on the molecular structure of related oxabicyclo compounds, like 7-oxanorbornane, have provided valuable insights into the geometrical and electronic properties of these molecules. These structural analyses contribute to the broader field of molecular chemistry by offering detailed characterizations of bond lengths, bond angles, and dihedral angles, enhancing our understanding of molecular geometry and its influence on chemical reactivity and physical properties (Oyanagi et al., 1975).
Synthesis of Chiral and Bicyclic Systems
In another vein of research, 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane and its derivatives have been explored for their potential in synthesizing chiral and bicyclic ring systems. These synthetic strategies are crucial for developing new pharmaceuticals and materials with specific chiral properties. For instance, methodologies involving intramolecular hydrogen abstraction promoted by N-radicals have been utilized to synthesize chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, showcasing the versatility of these compounds in organic synthesis (Francisco et al., 2003).
Gas Hydrate Promotion
Furthermore, oxabicyclic compounds have been investigated as promoters for gas hydrates, indicating their utility in energy and environmental applications. The study of these compounds as novel promoters for gas hydrates opens new avenues for their application in hydrate-based technologies, including gas storage and transportation. This research highlights the potential of these molecules to contribute to sustainable energy solutions (Seol et al., 2020).
Mechanism of Action
Bicyclo[3.1.1]heptanes have recently emerged as new bioisosteres for meta-substituted arenes . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In the context of drug design, bioisosteres are used to modify the structure of lead compounds to alter their physicochemical properties, such as stability, electronic distribution, and bioavailability, without drastically changing their biological activity .
The orientation of groups in bicyclo[3.1.1]heptanes is based on the unique, smallest bridge . A sense of rotation (clockwise or counterclockwise) is defined for an axis that passes through both bridgehead atoms based upon the ordering of assigned numbers for the atoms adjacent to atom 1 .
properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTBLETYZTVRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2574197.png)



![3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2574205.png)



![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2574212.png)


![N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-6-morpholin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B2574216.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)